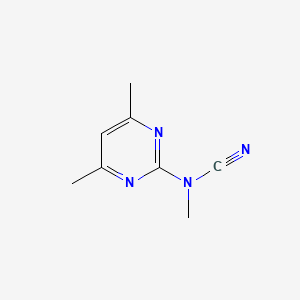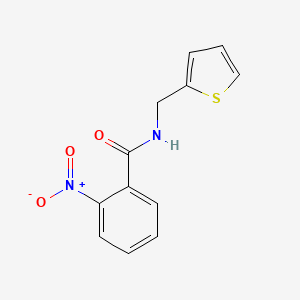![molecular formula C20H14N6 B5865374 2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)
2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone, also known as NTI, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. NTI is a selective inhibitor of the G protein-coupled receptor 55 (GPR55), which is a relatively new cannabinoid receptor that has been linked to various physiological and pathological processes.
Wirkmechanismus
2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone selectively inhibits GPR55 by binding to a specific site on the receptor. This binding prevents the activation of downstream signaling pathways that are involved in various cellular processes. This compound has been shown to be highly selective for GPR55, with little to no activity on other cannabinoid receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit GPR55-mediated signaling pathways involved in pain and inflammation. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. These effects suggest that GPR55 may play a role in the regulation of these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone as a research tool is its selectivity for GPR55. This allows for the specific inhibition of this receptor without affecting other cannabinoid receptors. However, one limitation of using this compound is its potential for off-target effects. While this compound has been shown to be highly selective for GPR55, it may still interact with other proteins or receptors in the cell.
Zukünftige Richtungen
There are several future directions for research involving 2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One area of interest is the role of GPR55 in the regulation of cancer progression. Further studies using this compound could help to elucidate the mechanisms by which GPR55 promotes cancer growth and metastasis. Additionally, this compound could be used to investigate the potential therapeutic benefits of targeting GPR55 in cancer treatment. Another area of interest is the role of GPR55 in the regulation of pain and inflammation. Further studies using this compound could help to identify new targets for the treatment of chronic pain and inflammatory diseases.
Synthesemethoden
2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone can be synthesized through a multi-step process involving the reaction of 2-naphthaldehyde with 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a catalyst. The resulting product can be purified through various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been used as a research tool to investigate the role of GPR55 in various physiological and pathological processes. Studies have shown that GPR55 is involved in the regulation of pain, inflammation, and cancer progression. This compound has been used to selectively inhibit GPR55 and study its effects on these processes.
Eigenschaften
IUPAC Name |
N-[(E)-naphthalen-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6/c1-2-6-15-11-13(9-10-14(15)5-1)12-21-25-20-23-19-18(24-26-20)16-7-3-4-8-17(16)22-19/h1-12H,(H2,22,23,25,26)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFPQJWNELJWOC-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5865292.png)
![2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5865294.png)
![2-[4-(cyclohexylmethyl)-1-piperazinyl]ethanol](/img/structure/B5865301.png)
![N-cyclohexyl-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5865310.png)



![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)



![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
